5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile

説明

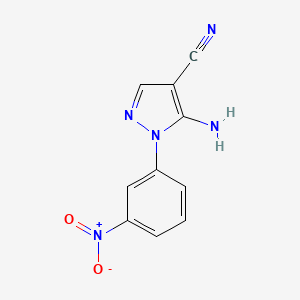

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 5-amino-pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation control . A specific derivative demonstrated IC50 values ranging from to , highlighting its potential as a chemotherapeutic agent .

Case Study:

In one study, a compound structurally related to 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile was tested against various cancer cell lines, showing effective inhibition of cell growth with low micromolar activity . The mechanism involved the interaction with the colchicine binding site on tubulin, suggesting that this class of compounds could serve as effective anticancer agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is notable, particularly in the context of autoimmune diseases. Compounds derived from this scaffold have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models . This action is mediated through inhibition of specific kinases involved in inflammatory signaling pathways.

Case Study:

One study demonstrated that a related pyrazole derivative significantly reduced LPS-induced TNF-alpha release in mice models, indicating strong anti-inflammatory effects . The findings suggest that these compounds could be developed into therapeutic agents for treating chronic inflammatory diseases.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Case Study:

In an experimental evaluation, a derivative exhibited larger inhibition zones against bacterial strains compared to standard antibiotics like Ampicillin, indicating superior antibacterial efficacy . This suggests that further optimization could yield new antibiotics capable of overcoming resistant bacterial strains.

Summary Table of Applications

作用機序

The mechanism of action of 5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and enzymes involved in cell proliferation. The compound’s anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

類似化合物との比較

Similar Compounds

- 3-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile

- 4-Amino-1-(3-nitrophenyl)-1h-pyrazole-5-carbonitrile

- 5-Amino-1-(4-nitrophenyl)-1h-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of both amino and nitro groups on the pyrazole ring provides a versatile platform for further functionalization and optimization for various applications .

生物活性

5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this pyrazole derivative, supported by data tables and relevant case studies.

Overview of the Compound

This compound, a member of the pyrazole family, exhibits a variety of biological activities that make it a promising candidate for medicinal chemistry. Its structure includes an amino group and a nitrophenyl moiety, which are critical for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

- Michael Addition : This method allows for the formation of the pyrazole ring through the reaction of aryl hydrazines with malononitrile derivatives under mild conditions .

- Cyclization Reactions : Various synthetic routes utilize cyclization techniques that involve aromatic aldehydes and hydrazine derivatives, often employing green chemistry principles to enhance efficiency and reduce waste.

Antimicrobial Properties

Research has shown that this compound possesses notable antimicrobial activity. In vitro studies evaluated its efficacy against several pathogens, revealing:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating potent antibacterial properties .

- Biofilm Inhibition : It was effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .

Anti-inflammatory and Anticancer Activities

The compound has been investigated for its anti-inflammatory and anticancer properties:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, with IC50 values in the low micromolar range. For instance, one derivative was found to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization .

- Mechanism of Action : The anti-inflammatory effects are attributed to its ability to inhibit key signaling pathways involved in inflammation, such as those mediated by TNF-alpha .

Comparative Analysis with Similar Compounds

A comparison with related pyrazole derivatives highlights the unique biological profile of this compound:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Moderate | High | Moderate |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | Low | Low | High |

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound not only inhibited growth but also disrupted biofilm formation, providing insights into its potential as a therapeutic agent against chronic infections .

- Cancer Cell Line Study : In research involving multiple cancer cell lines, derivatives of this compound exhibited selective cytotoxicity, highlighting its potential in developing targeted cancer therapies .

特性

IUPAC Name |

5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-2-1-3-9(4-8)15(16)17/h1-4,6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGBQLWPFNYZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495909 | |

| Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65973-70-8 | |

| Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。